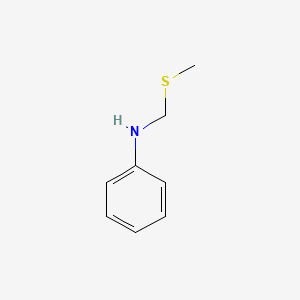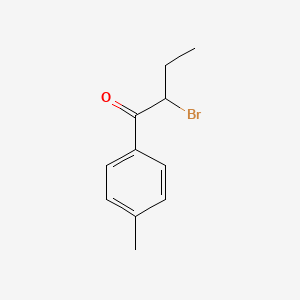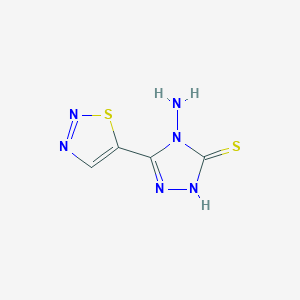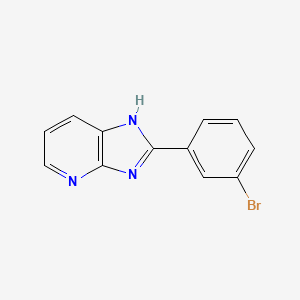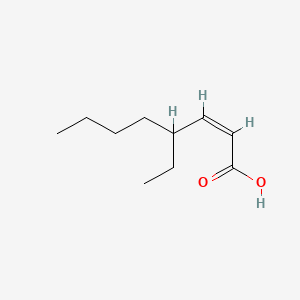
2-Octenoic acid, 4-ethyl-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octenoic acid, 4-ethyl-, (2Z)- is an organic compound with the molecular formula C10H18O2. It is a type of unsaturated fatty acid with a double bond in the (2Z)-configuration. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Octenoic acid, 4-ethyl-, (2Z)- can be synthesized through several methods. One common approach involves the acid-catalyzed esterification of 4-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to accelerate the process. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 2-Octenoic acid, 4-ethyl-, (2Z)- often involves large-scale esterification processes. These processes are optimized for efficiency and yield, using continuous reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Octenoic acid, 4-ethyl-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated fatty acids.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Octenoic acid, 4-ethyl-, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research explores its potential therapeutic properties and its use in drug development.
Industry: It is utilized in the production of resins, pharmaceuticals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Octenoic acid, 4-ethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act on enzymes involved in fatty acid metabolism, influencing various cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activity and alter metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Octenoic acid, ethyl ester, (Z)-: This compound has a similar structure but differs in the position of the double bond and the ester group.
Butenoic acid: Another unsaturated fatty acid with different chain length and functional groups.
Uniqueness
2-Octenoic acid, 4-ethyl-, (2Z)- is unique due to its specific configuration and the presence of an ethyl group at the fourth position. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
90464-78-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(Z)-4-ethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7- |
Clave InChI |
RTSYTZNKRVDRRT-FPLPWBNLSA-N |
SMILES isomérico |
CCCCC(CC)/C=C\C(=O)O |
SMILES canónico |
CCCCC(CC)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



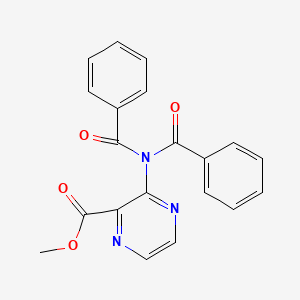
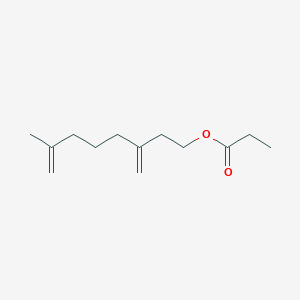


![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


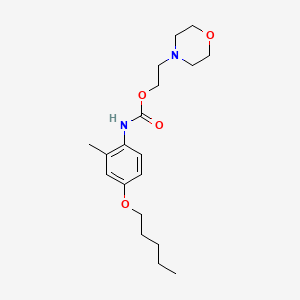
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
